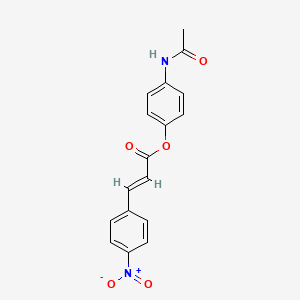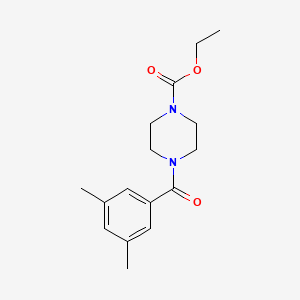
ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate, also known as EDP, is a chemical compound that belongs to the family of piperazine derivatives. It is a white to off-white crystalline powder that is soluble in organic solvents. EDP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to bind to the adenosine receptor, which plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate is its versatility in various laboratory experiments. It can be easily synthesized in high yields and purity, making it an ideal candidate for drug development studies. However, one of the limitations of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate. One potential direction is the investigation of its potential as a drug candidate for the treatment of cancer and bacterial infections. Another direction is the exploration of its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate and its potential interactions with other drugs and compounds.
Synthesemethoden
Ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate can be synthesized through a multistep process that involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base, followed by the reaction with ethyl chloroformate. The final product is obtained through the purification and crystallization of the crude product. This synthesis method has been optimized to produce high yields of ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate with excellent purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. ethyl 4-(3,5-dimethylbenzoyl)-1-piperazinecarboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
ethyl 4-(3,5-dimethylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)18-7-5-17(6-8-18)15(19)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRJURPTKNIMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(difluoromethyl)-N-(2,4-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5832302.png)
![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)

![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)

![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
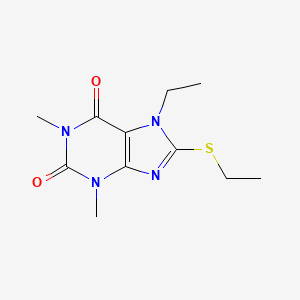
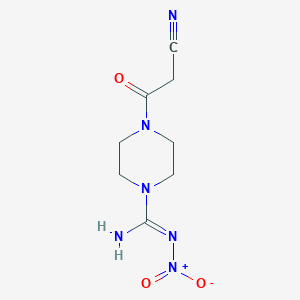
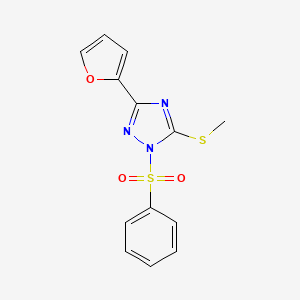
![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)
